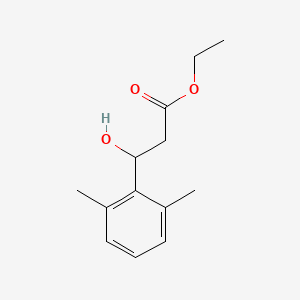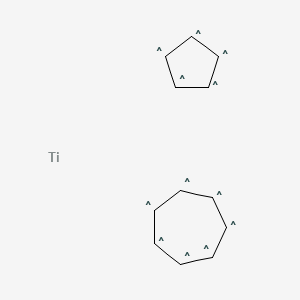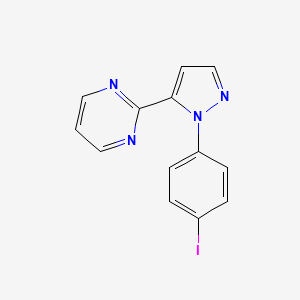
2-(1-(4-Iodophenyl)-1H-pyrazol-5-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-(4-Iodophenyl)-1H-pyrazol-5-yl)pyrimidine is a heterocyclic compound that contains both pyrazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(4-Iodophenyl)-1H-pyrazol-5-yl)pyrimidine typically involves the formation of the pyrazole ring followed by the introduction of the pyrimidine moiety. One common method involves the reaction of 4-iodophenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with a suitable pyrimidine precursor under specific conditions to yield the final compound .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent, and reaction time. The use of microwave irradiation has been explored to enhance reaction rates and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(1-(4-Iodophenyl)-1H-pyrazol-5-yl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole and pyrimidine rings.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents, and various catalysts. Reaction conditions often involve specific temperatures, solvents, and pH levels to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups on the phenyl ring, while coupling reactions can produce larger heterocyclic compounds .
Scientific Research Applications
2-(1-(4-Iodophenyl)-1H-pyrazol-5-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Research: It is used in studies to understand the role of pyrazole and pyrimidine derivatives in biological systems, including their interactions with proteins and nucleic acids.
Industrial Applications: The compound is explored for its potential use in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(1-(4-Iodophenyl)-1H-pyrazol-5-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt key pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-(4-Fluorophenyl)-1H-pyrazol-5-yl)pyrimidine
- 2-(1-(4-Chlorophenyl)-1H-pyrazol-5-yl)pyrimidine
- 2-(1-(4-Bromophenyl)-1H-pyrazol-5-yl)pyrimidine
Uniqueness
2-(1-(4-Iodophenyl)-1H-pyrazol-5-yl)pyrimidine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions with biological targets. The iodine atom can also be used as a handle for further functionalization, making this compound versatile for various applications .
Properties
Molecular Formula |
C13H9IN4 |
|---|---|
Molecular Weight |
348.14 g/mol |
IUPAC Name |
2-[2-(4-iodophenyl)pyrazol-3-yl]pyrimidine |
InChI |
InChI=1S/C13H9IN4/c14-10-2-4-11(5-3-10)18-12(6-9-17-18)13-15-7-1-8-16-13/h1-9H |
InChI Key |
PUBKFYROOACZML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)C2=CC=NN2C3=CC=C(C=C3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


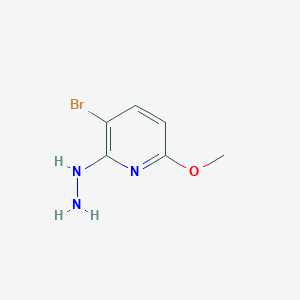
![8-Bromo-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13670012.png)
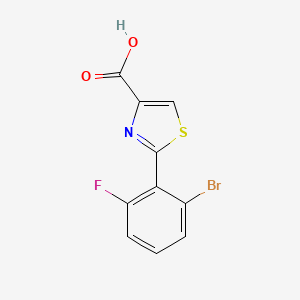
![6-(Trifluoromethoxy)benzo[d]isothiazole](/img/structure/B13670024.png)
![7-Amino-5-(methylsulfonyl)-2-phenyl-[1,2,4]triazolo[1,5-a][1,3,5]triazine](/img/structure/B13670028.png)


![1-(Imidazo[1,5-a]pyridin-5-yl)ethanone](/img/structure/B13670039.png)


![8-Chloropyrido[3,4-d]pyrimidine](/img/structure/B13670070.png)
